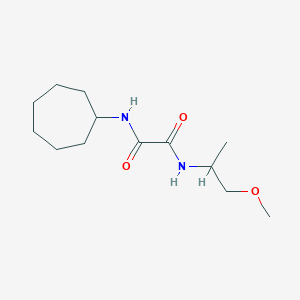
ethyl 4-cyclopropanesulfonamidopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 4-cyclopropanesulfonamidopiperidine-1-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a common feature in many bioactive compounds, and a cyclopropane ring, which is known for its strain and reactivity . The compound also features a sulfonamide group, often found in various drugs, and an ester group, which could make it a potential prodrug .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a piperidine ring (a six-membered ring with one nitrogen atom), a cyclopropane ring (a three-membered carbon ring), a sulfonamide group (a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom), and an ester group (a carbonyl group adjacent to an ether group) .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The ester could undergo hydrolysis, transesterification, or reduction. The sulfonamide group might participate in substitution or elimination reactions. The cyclopropane ring, due to its strain, could be opened under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by its functional groups. For instance, the presence of a polar sulfonamide and ester could increase its solubility in polar solvents. The cyclic structures could contribute to a higher melting point compared to similar linear compounds .Scientific Research Applications
Ethyl 4-cyclopropanesulfonamidopiperidine-1-carboxylate has been used in various scientific research applications, including the study of mGluR4-mediated physiological processes. It has been used to study the effects of mGluR4 activation on neuronal excitability, synaptic plasticity, and learning and memory. It has also been used to investigate the role of mGluR4 in the regulation of neuronal development and the modulation of pain perception.
Mechanism of Action
Ethyl 4-cyclopropanesulfonamidopiperidine-1-carboxylate has been shown to act as a highly potent and selective antagonist of the mGluR4. It binds to the mGluR4 in a competitive manner, blocking the activation of the receptor by its endogenous agonist, glutamate. This results in the inhibition of the physiological processes that are mediated by the mGluR4.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activation of the mGluR4, resulting in the inhibition of various physiological processes. These processes include the modulation of neuronal excitability, synaptic plasticity, learning and memory, neuronal development, and pain perception.
Advantages and Limitations for Lab Experiments
The main advantage of using ethyl 4-cyclopropanesulfonamidopiperidine-1-carboxylate in laboratory experiments is its highly potent and selective antagonism of the mGluR4. This allows researchers to study the role of the mGluR4 in various physiological processes without interference from other receptors. The main limitation of using this compound in laboratory experiments is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are numerous potential future directions for the use of ethyl 4-cyclopropanesulfonamidopiperidine-1-carboxylate in scientific research. These include the study of the role of the mGluR4 in the development and progression of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, this compound could be used to investigate the role of the mGluR4 in the modulation of mood and behavior, as well as its potential role in the treatment of drug addiction. Finally, this compound could be used to investigate the role of the mGluR4 in the regulation of pain perception, as well as its potential role in the treatment of chronic pain.
Synthesis Methods
Ethyl 4-cyclopropanesulfonamidopiperidine-1-carboxylate can be synthesized from ethyl 4-chlorocyclopropanesulfonamidopiperidine-1-carboxylate (ECCPC) by a two-step conversion process. The first step involves the reaction of ECCPC with sodium hydroxide to form the sodium salt of ECCPC. The second step involves the reaction of the sodium salt of ECCPC with ethyl bromide to form this compound.
properties
IUPAC Name |
ethyl 4-(cyclopropylsulfonylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4S/c1-2-17-11(14)13-7-5-9(6-8-13)12-18(15,16)10-3-4-10/h9-10,12H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUORSOGUXAGIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NS(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-1-(ethanesulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B6580106.png)

![6-bromo-3-[1-(4-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B6580114.png)
![6-amino-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6580124.png)
![3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea](/img/structure/B6580129.png)
![N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B6580136.png)
![N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6580141.png)
![1-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6580149.png)

![3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea](/img/structure/B6580164.png)


![N'-[(2-chlorophenyl)methyl]-N-(3-ethoxypropyl)ethanediamide](/img/structure/B6580187.png)